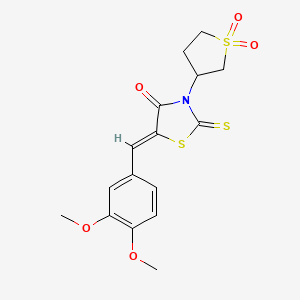
(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-5-(3,4-dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H17NO5S3 and its molecular weight is 399.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-5-(3,4-Dimethoxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, particularly in the fields of oncology, anti-infective therapy, and metabolic disorders.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core, characterized by a sulfur-containing five-membered ring with a carbonyl group. The presence of the 3,4-dimethoxybenzylidene moiety enhances its biological activity through improved interaction with biological targets.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties through various mechanisms. The compound has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance, studies have shown that similar thiazolidinone compounds can inhibit the proliferation of breast and colon cancer cells by inducing cell cycle arrest and apoptosis via mitochondrial pathways .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HT-29 (Colon) | 10 | Cell cycle arrest |
| (Z)-5-(...) | MCF-7 | TBD | TBD |
Antibacterial and Antifungal Activity
Thiazolidinone derivatives have also been evaluated for their antibacterial and antifungal properties. Studies have shown that they can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The antibiofilm activity is crucial for combating infections associated with biofilm-forming bacteria that are resistant to conventional antibiotics .
Table 2: Antibacterial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | S. aureus | 0.5 µg/mL |
| Compound D | P. aeruginosa | 125 µM |
| (Z)-5-(...) | TBD | TBD |
Antioxidant Activity
The antioxidant potential of thiazolidinones has been attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. This property is beneficial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various thiazolidinone derivatives, including those similar to (Z)-5-(...). The results indicated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving modulation of apoptotic pathways.
- Antibiofilm Activity Assessment : Another study focused on the antibiofilm activity against S. epidermidis, revealing that specific structural modifications in thiazolidinones enhance their efficacy in inhibiting biofilm formation through targeting bacterial signaling pathways .
属性
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S3/c1-21-12-4-3-10(7-13(12)22-2)8-14-15(18)17(16(23)24-14)11-5-6-25(19,20)9-11/h3-4,7-8,11H,5-6,9H2,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQURJHSKABJOG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














